tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H16BrNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a keto group on a butan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-bromo-3-oxobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of tert-butyl (4-amino-3-oxobutan-2-yl)carbamate or tert-butyl (4-thio-3-oxobutan-2-yl)carbamate.
Reduction: Formation of tert-butyl (4-bromo-3-hydroxybutan-2-yl)carbamate.
Oxidation: Formation of more oxidized derivatives such as tert-butyl (4-bromo-3-oxo-2-butenoate)carbamate.
Scientific Research Applications
tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (4-bromo-1-(4-nitrophenyl)-3-oxobutan-2-yl)carbamate
Uniqueness
tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a keto group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H16BrNO3 |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
KJXIUKCWXXPPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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